1-(Oxetan-3-yl)piperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxetan-3-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-9(12)7-1-3-10(4-2-7)8-5-13-6-8/h7-8H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWXGZYSUNDWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268133 | |
| Record name | 1-(3-Oxetanyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1649999-71-2 | |
| Record name | 1-(3-Oxetanyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1649999-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Oxetanyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural and Conformational Analysis of 1 Oxetan 3 Yl Piperidine 4 Carboxylic Acid
Conformational Preferences of the Piperidine (B6355638) Ring System
The piperidine ring, a saturated heterocycle, is conformationally flexible but strongly favors a chair conformation, which minimizes both angular and torsional strain, much like its carbocyclic analogue, cyclohexane. wikipedia.orgebi.ac.uk In 1-(Oxetan-3-yl)piperidine-4-carboxylic acid, the piperidine ring is substituted at the N1 and C4 positions. These substituents can theoretically occupy either axial or equatorial positions.
Generally, for N-substituted piperidines, the conformation where the substituent occupies the equatorial position is more stable to avoid steric hindrance. wikipedia.org Similarly, large substituents at the C4 position also preferentially adopt an equatorial orientation. Crystal structure analyses of related compounds, such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, confirm that the piperidine ring adopts a chair conformation with the C4-substituent in an equatorial position to ensure maximum stability. nih.gov
Given the steric bulk of both the oxetan-3-yl group at the nitrogen and the carboxylic acid group at the C4 position, the piperidine ring in this compound is predicted to exist predominantly in a chair conformation where both substituents are in equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, leading to the most stable conformational isomer. The rapid interconversion between the two possible chair forms (ring flipping) still occurs, but the equilibrium lies heavily in favor of the di-equatorial conformer.
| Substituent | Position | Predicted Preferred Orientation | Reasoning |
|---|---|---|---|
| 1-(Oxetan-3-yl) | N1 | Equatorial | Minimization of steric strain |
| 4-Carboxylic acid | C4 | Equatorial | Minimization of 1,3-diaxial interactions |
Conformational Impact of the Oxetane (B1205548) Ring
The oxetane ring is a four-membered heterocycle containing one oxygen atom. Such rings are characterized by significant intrinsic ring strain, estimated to be around 106-107 kJ/mol (approximately 25.5 kcal/mol). nih.govutexas.edubeilstein-journals.org This strain arises from the deviation of its bond angles from the ideal tetrahedral angle. While the parent oxetane molecule is nearly planar, it exhibits a slight puckering. beilstein-journals.orgillinois.edu
The introduction of substituents, particularly at the 3-position as seen in this compound, tends to increase the degree of ring puckering. nih.govutexas.eduacs.org This increased puckering helps to alleviate unfavorable eclipsing interactions between the substituents and the ring's hydrogen atoms. utexas.eduacs.org Therefore, the oxetane moiety in this compound is not perfectly flat but adopts a slightly puckered conformation.
| Property | Typical Value/Description | Reference |
|---|---|---|
| Ring Strain Energy | ~106 kJ/mol | nih.gov |
| Conformation | Slightly puckered, non-planar | beilstein-journals.orgillinois.edu |
| Effect of 3-Substitution | Increases ring puckering | nih.govutexas.edu |
Intermolecular Interactions and Hydrogen Bonding Capabilities
This compound possesses multiple functional groups capable of participating in intermolecular interactions, particularly hydrogen bonds. These interactions are critical in determining the compound's solid-state structure (crystal packing) and its physicochemical properties, such as solubility and melting point.
The primary sites for hydrogen bonding are:
Carboxylic Acid Group: This is the most significant contributor, acting as both a strong hydrogen bond donor (the hydroxyl -OH group) and a hydrogen bond acceptor (the carbonyl C=O oxygen). Carboxylic acids frequently form strong O-H···O hydrogen bonds, often leading to the formation of cyclic dimers or extended chains in the solid state. nih.gov
Oxetane Oxygen: The oxygen atom within the strained oxetane ring is an excellent hydrogen bond acceptor. nih.govacs.org The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making it a more effective hydrogen bond acceptor than oxygen atoms in other cyclic ethers like tetrahydrofuran. nih.govbeilstein-journals.org
Piperidine Nitrogen: The tertiary amine nitrogen of the piperidine ring has a lone pair of electrons and can act as a hydrogen bond acceptor, although its ability to do so is tempered by the electronic effects discussed in the next section.
The combination of these functional groups allows for the formation of a complex and robust three-dimensional hydrogen-bonding network, which will significantly influence the material's bulk properties.
Electronic Effects of the Oxetane and Carboxylic Acid Moieties
The electronic nature of the substituents has a significant impact on the properties of the piperidine ring, most notably the basicity of the nitrogen atom. Both the oxetane and carboxylic acid groups exert electron-withdrawing inductive effects (-I effect).
The oxetane ring is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. nih.govnih.gov This effect is transmitted through the sigma bonds of the molecular framework. When an oxetane ring is positioned near a basic center, such as the piperidine nitrogen, it significantly reduces the electron density on that center. This withdrawal of electron density makes the nitrogen's lone pair less available to accept a proton, thereby decreasing its basicity (i.e., lowering its pKₐ value). Studies have shown that an oxetane ring placed beta to an amine can lower its pKₐ by approximately 1.9 units. nih.gov
| Substituent Group | Electronic Effect | Impact on Nitrogen Basicity | Reference |
|---|---|---|---|
| Oxetan-3-yl | Strong inductive electron withdrawal (-I) | Significant decrease | nih.gov |
| Carboxylic acid | Inductive electron withdrawal (-I) | Moderate decrease | libretexts.org |
Applications in Advanced Organic Synthesis and Chemical Space Exploration
Utilization as a Versatile Building Block in Complex Molecule Construction
1-(Oxetan-3-yl)piperidine-4-carboxylic acid is a bifunctional building block, possessing two key reactive handles: the secondary amine of the piperidine (B6355638) ring and the carboxylic acid group. This dual functionality allows for sequential or orthogonal chemical modifications, making it a valuable precursor in the synthesis of more complex molecular architectures.
The piperidine substructure provides a rigid, sp³-rich scaffold that imparts a distinct three-dimensional character to molecules, which can enable additional and specific protein-ligand interactions not accessible to flatter aromatic rings. lifechemicals.com The carboxylic acid serves as a versatile anchor for forming amide bonds, esters, or other functional groups. The secondary amine allows for N-alkylation or N-arylation, providing another vector for structural elaboration. The oxetane (B1205548) ring itself is generally stable to a wide range of synthetic conditions, including those used for amide coupling and other standard transformations. chemrxiv.org
Generation of Compound Libraries and Chemical Diversity
The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The structure of this compound is ideally suited for diversity-oriented synthesis (DOS). By utilizing the two orthogonal functional groups, large collections of related compounds can be generated efficiently.
For instance, a library can be constructed by reacting the carboxylic acid moiety with a diverse panel of amines to create a variety of amides. Subsequently, the piperidine nitrogen can be reacted with a range of aldehydes (via reductive amination) or alkyl/aryl halides to introduce a second point of diversity. This "build/couple/pair" strategy allows for the rapid exploration of the chemical space around the core scaffold. cam.ac.uk Such libraries, rich in sp³-hybridized centers and 3D shapes, are increasingly sought after to identify hits for challenging biological targets. dtu.dk
Role in Fragment-Based Drug Discovery (FBDD) Research
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying starting points for drug development. nih.gov FBDD utilizes small, low-molecular-weight compounds ("fragments") that typically bind to biological targets with low affinity. frontiersin.org These initial hits are then optimized and grown into more potent lead compounds. nih.gov
This compound possesses characteristics that make it and its derivatives valuable in FBDD campaigns:
Three-Dimensionality: Saturated heterocyclic scaffolds like piperidine are considered 3D fragments, which provide better shape complementarity to protein binding sites compared to flat aromatic fragments. whiterose.ac.uk
Polarity and Solubility: The oxetane ring and the carboxylic acid group are polar functionalities that can enhance aqueous solubility, a critical property for fragments to ensure their suitability for biophysical screening methods like nuclear magnetic resonance (NMR) and surface plasmon resonance (SPR). drughunter.com
Defined Vectors for Growth: The amine and carboxylic acid groups serve as clear, synthetically tractable points for elaboration (or "growing") once a fragment hit is identified and its binding mode is determined, often by X-ray crystallography. nih.gov
Integration into Scaffold-Hopping and Lead Optimization Strategies
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework of a lead compound with a structurally different scaffold while retaining its biological activity. patsnap.com This is often done to improve physicochemical properties, optimize pharmacokinetics (PK), or escape existing patent space. This compound is a prime example of a scaffold that can be used in such strategies, largely due to the unique properties of the oxetane ring. nih.govnih.gov
The oxetane moiety is frequently used as a bioisostere for less desirable functional groups:
Replacement for gem-Dimethyl and Carbonyl Groups: The oxetane unit can serve as a polar and metabolically stable surrogate for a gem-dimethyl group, blocking sites of metabolic oxidation without significantly increasing lipophilicity. nih.govacs.org It can also act as an isostere of a carbonyl group. nih.gov
Modulation of Amine Basicity (pKa): The electron-withdrawing nature of the oxetane ring can significantly lower the pKa of a nearby nitrogen atom. nih.govacs.org Attaching the oxetane to the piperidine nitrogen reduces its basicity. This modulation is a key tactic in lead optimization to mitigate issues such as off-target activity at aminergic G protein-coupled receptors (GPCRs), reduce cardiac toxicity (hERG inhibition), and improve cell permeability. acs.org
Contributions to the Synthesis of Macrocyclic and Constrained Systems
Macrocycles, cyclic molecules typically containing 12 or more atoms, occupy a unique and underexploited area of chemical space. nih.gov Their conformationally pre-organized and flexible nature makes them particularly suitable for binding to large and challenging protein-protein interaction (PPI) targets. cam.ac.uk
Conceptual Bioisosteric Applications in Medicinal Chemistry Research
Oxetane (B1205548) as a Bioisostere for Common Functional Groups
The application of oxetanes as bioisosteric replacements has been shown to favorably modulate key drug-like properties, including aqueous solubility, lipophilicity, and metabolic clearance. acs.orgresearchgate.net
The gem-dimethyl group is frequently used in drug design to introduce steric bulk or to block metabolically vulnerable positions. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other properties. acs.org The oxetane ring serves as an excellent bioisostere for the gem-dimethyl group, offering similar spatial arrangement and steric hindrance due to their comparable molecular volumes, but with significantly different physicochemical properties. researchgate.netacs.org
Replacing a gem-dimethyl group with an oxetane can lead to remarkable improvements in aqueous solubility and a reduction in lipophilicity (LogP/LogD), without compromising metabolic stability. researchgate.netacs.org In some cases, aqueous solubility has been observed to increase by a factor of 4 to over 4000. researchgate.net This is attributed to the polar nature of the oxetane's ether oxygen. nih.gov Furthermore, this substitution can enhance metabolic stability by serving as a metabolically inert blocking group. acs.orgresearchgate.net
Table 1: Comparison of Physicochemical Properties: Gem-Dimethyl vs. Oxetane Analogs
| Parent Compound with Gem-Dimethyl Group | Property | Value | Oxetane Analog | Property | Value | Reference |
|---|---|---|---|---|---|---|
| Compound A | cLogP | 3.5 | Oxetane-Substituted Compound A | cLogP | 2.5 | acs.org |
| Compound B | Aqueous Solubility | Low | Oxetane-Substituted Compound B | Aqueous Solubility | >10-fold increase | researchgate.net |
Note: The data presented are illustrative, based on findings from multiple studies, and the magnitude of change is context-dependent.
The oxetane motif is also a recognized bioisostere for the carbonyl group found in ketones, amides, and esters. nih.govnih.gov Oxetanes can mimic the hydrogen-bonding ability, dipole moment, and lone pair orientation of a carbonyl group, which is crucial for maintaining biological activity. nih.govacs.org A key advantage of this replacement is the enhanced stability against enzymatic degradation. nih.govacs.org Carbonyl groups are often susceptible to metabolic attack by enzymes such as reductases or hydrolases, whereas the oxetane ring is generally more robust. acs.org
This strategy has been successfully applied in peptidomimetics, where replacing a carbonyl group in the peptide backbone with an oxetane ring resulted in compounds with improved stability against enzymatic cleavage while retaining bioactivity. nih.govacs.org The increased three-dimensionality imparted by the sp³-rich oxetane ring, compared to the planar sp² carbonyl group, can also lead to improved binding selectivity and access to new chemical space. nih.gov
Table 2: Impact of Carbonyl-to-Oxetane Replacement on Metabolic Stability
| Compound Type | Functional Group | Metabolic Fate | Oxetane Analog | Metabolic Fate | Reference |
|---|---|---|---|---|---|
| Ketone-containing lead | Carbonyl | Susceptible to enzymatic reduction | Oxetane analog | Resistant to reduction, improved stability | acs.orgacs.org |
| Ester-containing drug | Carbonyl (Ester) | Hydrolysis by esterases | Oxetane ether analog | Stable to hydrolysis | acs.org |
Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have been investigated as bioisosteric replacements for commonly used heterocycles like morpholine (B109124) and piperazine. researchgate.nettcichemicals.com While morpholine is often incorporated to improve solubility and pharmacokinetic properties, it can be a site of metabolic oxidation. Spirocyclic oxetanes can offer superior metabolic stability while retaining or even enhancing the desired physicochemical properties. researchgate.netacs.org
In one notable example, replacing a morpholine ring with a piperazine-oxetane motif in the drug lanraplenib (B608459) led to a more metabolically stable compound with improved drug-like properties. acs.org These spirocyclic systems can supplant the solubilizing ability of morpholine and introduce greater three-dimensionality, which is considered a favorable attribute in modern drug discovery. researchgate.nettcichemicals.com
The bioisosteric replacement of carboxylic acids is a common strategy to overcome issues related to poor permeability, rapid metabolism, and potential for off-target effects associated with the acidic group. nih.gov Recently, 3-oxetanols have been explored as promising non-classical bioisosteres for carboxylic acids. researchgate.netnih.gov
The rationale is that the oxetane ring can act as an isostere of the carbonyl moiety, making the 3-oxetanol a potential surrogate for the entire carboxylic acid functional group. nih.govacs.orgresearchgate.net While 3-oxetanols have a much higher pKa (are less acidic) than carboxylic acids, they can still participate in crucial hydrogen bonding interactions as both donors (via the hydroxyl group) and acceptors (via the hydroxyl and ether oxygens). researchgate.net This replacement typically leads to increased lipophilicity and membrane permeability, which can be particularly advantageous for developing drugs targeting the central nervous system (CNS). nih.govresearchgate.net
Table 3: Physicochemical Property Comparison: Carboxylic Acids vs. 3-Oxetanol Bioisosteres
| Compound | Property | Value | Bioisostere | Property | Value | Reference |
|---|---|---|---|---|---|---|
| Hydrocinnamic acid | logD (pH 7.4) | -0.49 | 2-phenyl-1-(oxetan-3-yl)ethanol | logD (pH 7.4) | 2.07 | researchgate.net |
| Hydrocinnamic acid | Permeability (logPapp) | -5.79 | 2-phenyl-1-(oxetan-3-yl)ethanol | Permeability (logPapp) | -5.08 | researchgate.net |
Influence of the Oxetane-Piperidine Scaffold on General Molecular Attributes
The specific combination of an oxetane ring directly attached to a piperidine (B6355638) nitrogen, as seen in 1-(Oxetan-3-yl)piperidine-4-carboxylic acid, has profound effects on the molecule's properties, particularly the basicity of the piperidine nitrogen.
The oxetane ring is strongly electron-withdrawing due to the inductive effect of its electronegative oxygen atom. nih.govacs.org When placed in proximity to a basic amine, such as the piperidine nitrogen, the oxetane ring significantly reduces the amine's basicity (lowers its pKa). nih.govpharmablock.com This modulation of basicity is a powerful tool in drug design for several reasons:
Improving Selectivity: Fine-tuning pKa can alter a compound's charge state at physiological pH, potentially improving selectivity for its target and reducing off-target effects, such as hERG channel inhibition, which is often linked to high basicity. acs.orgnih.gov
Optimizing Pharmacokinetics: Reducing basicity can lower the volume of distribution (Vss) and prevent excessive sequestration in acidic tissues, leading to more favorable pharmacokinetic profiles. nih.gov
The magnitude of the pKa reduction depends on the distance between the oxetane and the amine. nih.gov
Table 4: Effect of Oxetane Proximity on Amine Basicity (pKa)
| Position of Amine Relative to Oxetane | Approximate pKa Reduction (units) | Reference |
|---|---|---|
| α (directly attached, e.g., N-oxetanyl) | 2.7 | nih.gov |
| β (separated by one carbon) | 1.9 | nih.gov |
| γ (separated by two carbons) | 0.7 | nih.gov |
In the context of this compound, the piperidine nitrogen is in the alpha (α) position relative to the oxetane ring. Therefore, its basicity is expected to be substantially lower than that of an unsubstituted or N-alkyl piperidine, a feature that medicinal chemists can strategically leverage in the design of new therapeutic agents. nih.govnih.gov
Impact on Aqueous Solubility and Lipophilicity (Theoretical Principles)
The substitution of an oxetan-3-yl group onto the piperidine nitrogen atom of piperidine-4-carboxylic acid is a deliberate strategy to modulate the compound's physicochemical properties, primarily its aqueous solubility and lipophilicity (LogD). The oxetane ring is a small, polar, and three-dimensional motif that can profoundly influence these characteristics. acs.orgnih.govnih.gov
Table 1: Theoretical Physicochemical Property Comparison
| Compound | N-Substituent | Expected Polarity | Expected Aqueous Solubility | Expected Lipophilicity (LogD) |
|---|---|---|---|---|
| This compound | Oxetan-3-yl | High | Increased | Decreased |
| N-Isopropylpiperidine-4-carboxylic acid | Isopropyl | Low | Lower | Higher |
| N-Cyclohexylpiperidine-4-carboxylic acid | Cyclohexyl | Very Low | Lowest | Highest |
Enhancement of Metabolic Stability in Analog Design
The design of drug candidates must account for their metabolic fate within the body. The this compound structure incorporates features that are theoretically advantageous for enhancing metabolic stability. The susceptibility of a compound to biotransformation is a key factor in determining its pharmacokinetic profile. nih.gov
The oxetane ring is considered a metabolically robust functional group. enamine.net Its introduction into a molecule can serve to block metabolically labile sites. For instance, if an N-alkyl group on a piperidine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, replacing it with the oxetanyl group can prevent this metabolic pathway. acs.orgacs.org Studies have shown that oxetane-containing compounds often exhibit lower intrinsic clearance rates in human liver microsomes compared to their carbocyclic or less-strained heterocyclic analogs. acs.org
In one study, an N-oxetan-3-ylpiperidin-4-yl derivative demonstrated good metabolic stability, highlighting the utility of this specific moiety. acs.org The stability of the oxetane ring itself is generally high, particularly when substituted at the 3-position. nih.gov This intrinsic stability, combined with its ability to shield adjacent parts of the molecule from enzymatic degradation, makes the 1-(oxetan-3-yl)piperidine scaffold a valuable component in designing metabolically stable drug analogs. researchgate.net This enhancement is often linked to the reduction in lipophilicity, as less lipophilic compounds are generally poorer substrates for many CYP enzymes. acs.org
Design of Analogs with Improved Receptor Binding and Target Interactions (Theoretical Framework)
The structural characteristics of the this compound moiety can be leveraged to design analogs with enhanced binding affinity for their biological targets. The oxetane ring's unique geometry and electronic properties provide several advantages in establishing favorable interactions within a protein's binding pocket.
Hydrogen Bonding: The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like serines or threonines in a receptor's active site. nih.gov This provides an additional anchor point for the molecule, potentially increasing its binding potency.
Three-Dimensionality and Conformational Rigidity: Unlike flat aromatic rings, the oxetane imparts a distinct three-dimensional and sp3-rich character to the molecule. nih.gov This can lead to a better conformational fit within a complex protein pocket, accessing previously unexplored chemical space and improving target selectivity. nih.gov The inherent rigidity of the four-membered ring can also lock the piperidine substituent into a favorable conformation for binding, reducing the entropic penalty upon binding. pharmablock.com
Vectorial Bulk: The oxetane group can be used to introduce steric bulk in a specific direction to improve affinity without significantly increasing lipophilicity, a common challenge in drug design. nih.gov This allows for the optimization of van der Waals interactions with the target protein while maintaining desirable physicochemical properties. Docking studies have shown that the oxetane moiety can establish favorable hydrogen bond interactions, contributing to tight binding. nih.gov
Strategic Implementation in Structure-Activity Relationship (SAR) Studies
In drug discovery, structure-activity relationship (SAR) studies are essential for systematically optimizing a lead compound's properties. nih.govcollaborativedrug.com The this compound scaffold serves as a valuable tool in these investigations. Its strategic implementation allows medicinal chemists to probe the impact of modulating several key properties simultaneously.
By incorporating the 1-(oxetan-3-yl)piperidine moiety, researchers can systematically evaluate the effects of:
Increased Polarity and Reduced Lipophilicity: Comparing an oxetane-containing analog to its alkyl or aryl counterparts can elucidate the SAR of solubility and lipophilicity on target potency and pharmacokinetic parameters. nih.gov
Reduced Basicity: The influence of the piperidine nitrogen's pKa on activity, selectivity, and off-target effects (e.g., hERG) can be directly assessed. nih.gov
Metabolic Stability: The replacement of a metabolically weak spot with the oxetane group can confirm metabolic liabilities and guide the design of more robust compounds. acs.org
Conformational Effects: The rigid, three-dimensional nature of the oxetane allows for the exploration of how conformational restriction impacts receptor binding. pharmablock.com
The oxetane-piperidine motif can be used as a bioisosteric replacement for other groups, such as morpholine. enamine.net While morpholine is also polar, the oxetane analog can offer different metabolic stability and basicity profiles, providing a more nuanced approach to fine-tuning a molecule's properties. nih.gov This type of systematic, hypothesis-driven modification is the cornerstone of modern lead optimization campaigns. acs.org
Mechanistic Insights into Biological Interactions Conceptual Framework
Principles of Ligand-Target Recognition Involving Oxetane (B1205548) and Piperidine (B6355638) Moieties
Ligand-target recognition is a complex process governed by a variety of non-covalent interactions. The unique structural and physicochemical properties of the oxetane and piperidine rings in "1-(Oxetan-3-yl)piperidine-4-carboxylic acid" are expected to play a significant role in its binding specificity and affinity.
The oxetane moiety , a four-membered oxygen-containing heterocycle, is increasingly utilized in drug design as a versatile structural motif. nih.gov Its incorporation can profoundly influence a molecule's properties. researchgate.net Oxetanes are recognized for being small, polar, and having a distinct three-dimensional structure. researchgate.netnih.gov They often serve as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl functionalities, leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles. nih.govresearchgate.net The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its biological target. pharmablock.comacs.org Furthermore, the strained ring system imparts a specific conformational rigidity to the molecule, which can be advantageous for fitting into a well-defined binding pocket. pharmablock.comacs.org The electron-withdrawing nature of the oxetane ring can also lower the pKa of adjacent basic nitrogen atoms, a feature that can be fine-tuned to optimize drug-like properties. nih.govpharmablock.com
| Moiety | Key Physicochemical Properties | Primary Roles in Ligand-Target Recognition |
|---|---|---|
| Oxetane | Small, polar, three-dimensional, hydrogen bond acceptor, metabolically stable, electron-withdrawing. nih.govnih.govpharmablock.com | Acts as a bioisostere for carbonyl or gem-dimethyl groups, improves solubility, provides conformational rigidity, forms hydrogen bonds, modulates pKa of nearby amines. nih.govresearchgate.netnih.gov |
| Piperidine | Six-membered heterocycle, basic nitrogen center, conformationally flexible (chair conformation), versatile scaffold for substitution. researchgate.netacs.org | Forms ionic interactions and hydrogen bonds, serves as a central scaffold, provides defined vectoral orientation for substituents, enhances binding interactions. researchgate.netmdpi.com |
Envisioned Roles in Enzyme Active Site Interactions
The combination of the oxetane, piperidine, and carboxylic acid groups in "this compound" suggests several potential modes of interaction within an enzyme's active site.
The oxetane ring is envisioned to contribute to binding through specific, localized interactions. Docking studies of other oxetane-containing compounds have shown that the oxetane oxygen can form a crucial hydrogen bond with serine residues in an enzyme's active site. nih.gov It can also occupy well-defined hydrophobic pockets, where it may engage in favorable CH−π interactions with aromatic residues like tyrosine. nih.gov The rigidity of the oxetane ring can also serve as a "conformational lock," holding a portion of the molecule in a bioactive conformation necessary for binding. acs.org
The piperidine ring is expected to serve as a central anchoring scaffold. Its protonated nitrogen could form a salt bridge with an aspartate or glutamate residue in the catalytic site. Such ionic interactions are often key drivers of high-affinity binding. For instance, the benzyl-piperidine group in other inhibitors is known to bind effectively to the catalytic site of acetylcholinesterase through interactions with tryptophan and phenylalanine residues. encyclopedia.pub The piperidine ring itself can fit into hydrophobic subpockets of the active site, while the carboxylic acid at the 4-position provides an additional, crucial point of interaction.
The 4-carboxylic acid group is a strong hydrogen bond donor and acceptor and is negatively charged at physiological pH. This group is ideally positioned to form strong ionic and hydrogen bond interactions with positively charged residues such as lysine or arginine, or with metal cofactors present in the active site.
| Molecular Moiety | Potential Interacting Residue/Component | Type of Interaction | Reference Example |
|---|---|---|---|
| Oxetane Oxygen | Serine, Threonine | Hydrogen Bond | FTO demethylase inhibitors, Taxol. nih.govpharmablock.com |
| Oxetane CH groups | Tyrosine, Phenylalanine | CH−π Interaction | EZH2 inhibitors. nih.gov |
| Piperidine Nitrogen (protonated) | Aspartate, Glutamate | Ionic Interaction (Salt Bridge), Hydrogen Bond | Monoamine Oxidase (MAO) inhibitors. acs.org |
| Piperidine Ring | Leucine, Valine, Tryptophan | Hydrophobic/van der Waals Interactions | Acetylcholinesterase inhibitors. encyclopedia.pub |
| Carboxylic Acid (deprotonated) | Arginine, Lysine, Histidine, Metal Cofactor (e.g., Zn2+) | Ionic Interaction, Hydrogen Bond, Metal Coordination | Aldehyde dehydrogenase (ALDH) substrates. nih.gov |
Theoretical Considerations for Modulating Protein-Ligand Binding Affinity
The rational modulation of protein-ligand binding affinity is a cornerstone of modern drug discovery and relies heavily on theoretical and computational models. nih.gov These models help to understand the physicochemical forces that govern molecular recognition and binding. nih.gov For a molecule like "this compound," several theoretical frameworks are relevant.
Three primary models describe the process of protein-ligand binding: the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov While the lock-and-key model assumes rigid structures, the latter two account for molecular flexibility. The induced fit model posits that the ligand's binding induces a conformational change in the protein, while the conformational selection model suggests that the protein exists in an ensemble of conformations, and the ligand selectively binds to and stabilizes a pre-existing, favorable conformation. nih.gov The inherent semi-rigidity of the oxetane and the conformational options of the piperidine ring in "this compound" make it a candidate for analysis under the induced fit or conformational selection paradigms.
Computational methods, such as molecular docking and free energy calculations, are essential for predicting and quantifying binding affinity. nih.gov Docking algorithms can predict the preferred binding pose of the ligand in the active site, while more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide quantitative predictions of the binding free energy (ΔG). nih.govresearchgate.net
For "this compound," theoretical models would focus on several key aspects:
Solvation/Desolvation: The polar oxetane and carboxylic acid groups will be well-solvated in an aqueous environment. The energetic penalty of removing these water molecules (desolvation) upon entering a binding site must be compensated by favorable interactions with the protein. nsf.gov The oxetane moiety is known to improve aqueous solubility, which can alter the desolvation penalty compared to more lipophilic groups. researchgate.net
Enthalpy and Entropy: Binding affinity is a function of both enthalpy (ΔH) and entropy (ΔS). The formation of strong hydrogen bonds and ionic interactions by the oxetane, piperidine nitrogen, and carboxylate would contribute favorably to the binding enthalpy. nih.gov However, the "freezing" of the rotatable bonds upon binding incurs an entropic penalty. The conformational restriction provided by the oxetane ring could reduce this penalty compared to a more flexible analogue. researchgate.net
pKa Modulation: As noted, the electron-withdrawing oxetane can lower the pKa of the adjacent piperidine nitrogen. nih.gov Theoretical calculations can predict this pKa shift, which is critical for understanding the protonation state of the ligand in the binding pocket and thus its ability to form key ionic interactions.
By systematically modifying the structure—for example, by changing the substitution pattern on the piperidine ring or altering the stereochemistry—and using these theoretical models, one can envision a rational approach to optimize the binding affinity and selectivity of "this compound" for a specific biological target.
Future Directions and Research Opportunities
Development of Novel Stereoselective Synthesis Methods for 1-(Oxetan-3-yl)piperidine-4-carboxylic Acid Derivatives
The development of stereoselective synthesis methods is crucial for accessing specific isomers of this compound derivatives, as different stereoisomers can exhibit vastly different pharmacological activities. Future research will likely focus on asymmetric strategies that can control the stereocenters on both the piperidine (B6355638) and potentially substituted oxetane (B1205548) rings.
Key research opportunities include:
Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective synthesis of the piperidine core. Methods like palladium-catalyzed annulations or azide (B81097) reductive cyclizations, which have been used for other piperidine systems, could be adapted. mdpi.com
Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as enantiopure amino acids or piperidine derivatives, represents a viable strategy. For instance, functionalization of commercially available chiral nipecotic or isonipecotic acid could provide a stereodefined piperidine core onto which the oxetane moiety is introduced. researchgate.net
Enzymatic Resolution: Biocatalytic methods using enzymes like lipases or proteases could be employed for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure derivatives.
Diastereoselective Approaches: For derivatives with multiple stereocenters, developing diastereoselective reactions will be essential. This could involve substrate-controlled methods where existing stereocenters direct the formation of new ones, such as in the reductive cyclization of amino acetals. mdpi.com
| Synthesis Strategy | Potential Application | Key Challenge |
| Asymmetric Hydrogenation | Stereoselective reduction of a tetrahydropyridine (B1245486) precursor. | Catalyst selection and optimization for high enantioselectivity. |
| Chiral Auxiliary-Mediated Cyclization | Use of a removable chiral group to direct ring formation. | Efficient synthesis and cleavage of the auxiliary. |
| Organocatalytic Michael Addition | Enantioselective formation of the piperidine ring from acyclic precursors. | Control of both enantioselectivity and diastereoselectivity. |
| Dynamic Kinetic Resolution | Combination of enzymatic resolution with in situ racemization of the starting material. | Identifying suitable enzymes and reaction conditions. |
Exploration of New Chemical Transformations Involving the Scaffold
The this compound scaffold possesses multiple reactive sites—the oxetane ring, the piperidine nitrogen, and the carboxylic acid—offering numerous avenues for chemical modification. Future studies will aim to expand the "toolbox" of reactions that are tolerant of the potentially sensitive oxetane ring. chemrxiv.org
Oxetane Ring Transformations: While generally stable, the strained oxetane ring can undergo specific reactions. A known instability of some oxetane-carboxylic acids is their tendency to isomerize into lactones, particularly under thermal or acidic conditions. nih.gov Future work could explore controlled, catalyst-mediated ring-opening reactions to generate novel diol-containing structures, expanding the chemical space accessible from this scaffold.
Piperidine C-H Functionalization: Moving beyond traditional N-alkylation and acylation, modern C-H activation strategies could be applied to directly functionalize the carbon skeleton of the piperidine ring. This would allow for the late-stage introduction of substituents, which is highly valuable for structure-activity relationship (SAR) studies.
Carboxylic Acid Diversification: The carboxylic acid is a versatile functional group. Beyond standard amide bond formation and esterification, it can be converted into a range of other functionalities. However, some transformations, such as trifluorination, have proven ineffective on certain oxetane-containing acids, highlighting the need to develop robust protocols compatible with the entire scaffold. chemrxiv.org
| Functional Group | Transformation Type | Potential Outcome |
| Carboxylic Acid | Amide Coupling | Library synthesis for SAR exploration. |
| Carboxylic Acid | Reduction to Alcohol | Access to new linkers and pharmacophores. |
| Oxetane Ring | Lewis Acid-Catalyzed Ring Opening | Synthesis of novel acyclic 1,3-diol derivatives. |
| Piperidine N-H | Reductive Amination | Introduction of diverse substituents. |
| Piperidine C-H | C-H Activation/Arylation | Late-stage diversification of the core scaffold. |
Computational Chemistry and Molecular Modeling Studies on Conformational Dynamics
Computational methods are indispensable for understanding the three-dimensional structure and dynamic behavior of the this compound scaffold, which is critical for rational drug design.
Conformational Analysis: The piperidine ring typically adopts a low-energy chair conformation. Computational studies can predict the preferred orientation (axial vs. equatorial) of the N-oxetanyl and C-carboxyl substituents and the energetic barrier for ring inversion. The oxetane ring itself is nearly planar, and its presence influences the electronic properties and conformation of the piperidine nitrogen. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the scaffold in different environments, such as in aqueous solution or when bound to a protein target. nih.gov This can reveal key dynamic interactions and preferred binding conformations that are not apparent from static models.
Quantum Mechanics (QM) Calculations: QM methods can provide accurate predictions of electronic properties, such as electrostatic potential and pKa, which are crucial for understanding molecular recognition and membrane permeability. Docking studies enriched with molecular dynamics can help decipher binding modes and identify crucial interactions with amino acid residues in a target protein. nih.gov
| Computational Method | Research Focus | Expected Insight |
| Conformational Search | Identify low-energy conformations of the scaffold. | Predict the dominant 3D shape of the molecule. |
| Molecular Dynamics | Simulate the molecule's movement over time in a biological context. | Understand flexibility and key intermolecular interactions. |
| pKa Prediction | Calculate the basicity of the piperidine nitrogen. | Guide modifications to optimize ADME properties. |
| Docking and Scoring | Predict binding mode and affinity to a biological target. | Prioritize derivatives for synthesis and testing. |
Design of Next-Generation Bioisosteric Replacements Using Oxetane-Piperidine Cores
The concept of bioisosterism is central to modern medicinal chemistry, and the oxetane-piperidine core is a prime candidate for developing next-generation therapeutic agents. researchgate.net Oxetanes are recognized as valuable isosteres for carbonyl groups, offering similar hydrogen bonding capabilities but with improved physicochemical properties. nih.govcambridgemedchemconsulting.com
Modulating Physicochemical Properties: Replacing a piperidone with the 1-(oxetan-3-yl)piperidine motif can significantly impact drug-like properties. The polar oxetane can lower the lipophilicity (LogD), potentially improving solubility and reducing off-target effects mediated by lipophilicity, such as hERG inhibition. nih.govcambridgemedchemconsulting.com
Tuning Basicity (pKa): The strong inductive electron-withdrawing effect of the oxetane oxygen atom can substantially reduce the basicity of the piperidine nitrogen. nih.gov This is a powerful tool for medicinal chemists to fine-tune the pKa of a molecule to optimize its target engagement, selectivity, and pharmacokinetic profile. For example, reducing basicity has been a successful strategy to mitigate hERG channel liability. nih.gov
Scaffold Hopping and Elaboration: The core scaffold can be used in "scaffold hopping" campaigns to replace less desirable chemical motifs in existing drug candidates. Further decoration of the scaffold, for instance by creating 3,3-disubstituted oxetanes known for enhanced stability, can lead to novel intellectual property and improved drug candidates. nih.gov
| Parent Scaffold | Bioisosteric Replacement | Key Physicochemical Change | Therapeutic Advantage |
| 4-Piperidone | 1-(Oxetan-3-yl)piperidine | Lower LogD, Intermediate pKa | Improved solubility, potentially reduced CYP inhibition. cambridgemedchemconsulting.com |
| N-Alkyl Piperidine | N-(Oxetan-3-yl) Piperidine | Lower pKa | Reduced hERG liability, improved selectivity. nih.govnih.gov |
| gem-Dimethyl Group | Oxetane Ring | Increased Polarity, Similar Volume | Enhanced metabolic stability and aqueous solubility. nih.gov |
Integration into Emerging Synthetic Methodologies for Library Synthesis
To fully exploit the potential of the this compound scaffold, it must be integrated into modern, high-throughput synthetic platforms for the creation of large compound libraries.
Combinatorial Chemistry: The carboxylic acid handle is ideally suited for combinatorial library synthesis via automated amide coupling with a diverse set of amines. This allows for the rapid generation of thousands of analogues to explore the chemical space around the core scaffold.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control, especially for reactions that are difficult to manage in batch processes. Developing flow-based syntheses of the core scaffold or its derivatives would facilitate large-scale production for preclinical studies.
Fragment-Based Drug Discovery (FBDD): The relatively small and rigid oxetane-piperidine core can serve as an excellent starting point or fragment in FBDD campaigns. nih.gov Once a low-affinity fragment hit is identified, a library of elaborated compounds can be synthesized to grow the fragment within the target's binding pocket to achieve high-potency leads.
DNA-Encoded Libraries (DELs): The scaffold could be incorporated into DEL synthesis workflows. By attaching a unique DNA tag to each derivative, massive libraries can be synthesized and screened simultaneously against a biological target, dramatically accelerating the hit identification process.
Q & A
Q. What are the recommended synthetic routes for 1-(Oxetan-3-yl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving oxetane and piperidine precursors. Key steps include:
- Ring-opening of oxetane derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the oxetan-3-yl group .
- Carboxylic acid functionalization using tert-butoxycarbonyl (Boc) protection to prevent side reactions during coupling steps .
- Catalytic hydrogenation (H₂/Pd-C) for deprotection and final purification via column chromatography (silica gel, EtOAc/hexane gradient).
Yield optimization requires precise stoichiometric control of oxetane derivatives (1.2 equivalents) and reaction monitoring via TLC .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm regiochemistry of the oxetane-piperidine junction. Key signals include δ 3.8–4.2 ppm (oxetane CH₂) and δ 2.4–3.1 ppm (piperidine CH₂) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) verify purity (>95%) and molecular ion peaks ([M+H]⁺ calculated for C₉H₁₅NO₃: 186.11) .
- X-ray Diffraction (XRD) : Resolves steric effects of the oxetane ring on piperidine conformation .
Advanced Research Questions
Q. How can synthetic yields be improved when steric hindrance from the oxetane ring limits reaction efficiency?
- Methodological Answer : Steric challenges arise during oxetane-piperidine coupling. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yield (75% → 89%) by enhancing molecular collisions .
- Bulky base selection : Use of DBU (1,8-diazabicycloundec-7-ene) over K₂CO₃ minimizes β-hydride elimination side products .
- Solvent optimization : Switch from THF to DCE (dichloroethane) reduces viscosity, improving oxetane ring accessibility .
Q. What strategies mitigate racemization during asymmetric synthesis of the piperidine-carboxylic acid core?
- Methodological Answer : Racemization occurs at the piperidine C4 position. Mitigation approaches:
- Chiral auxiliaries : Use (S)-BINOL-derived catalysts to enforce enantioselective cyclization (ee >90%) .
- Low-temperature protocols : Maintain reactions at –20°C to slow epimerization .
- Chiral HPLC validation : Employ Chiralpak IC-3 columns (heptane/EtOH) to quantify enantiomeric excess post-synthesis .
Q. How does the oxetane moiety influence pharmacokinetic properties compared to other bicyclic systems?
- Methodological Answer : The oxetane ring enhances:
- Solubility : LogP reduction by 0.3–0.5 units compared to cyclohexane analogs (measured via shake-flask method) .
- Metabolic stability : Resistance to CYP3A4 oxidation due to reduced ring strain (confirmed via human liver microsome assays) .
- Bioavailability : 25% increase in Cₘₐₓ (rat models) vs. tetrahydrofuran derivatives, attributed to improved passive diffusion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
